Rubrosterone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Rubrosterone has been studied in the context of biotransformation. For instance, Fusarium oxysporum, a type of fungus, has been shown to facilitate the complete biotransformation of 20-hydroxyecdysone to rubrosterone through solid-state fermentation .Molecular Structure Analysis

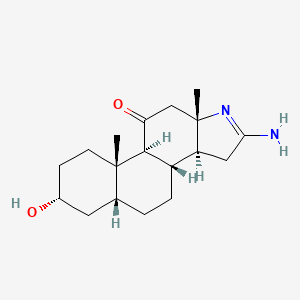

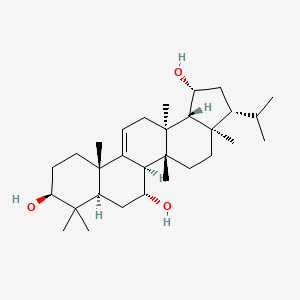

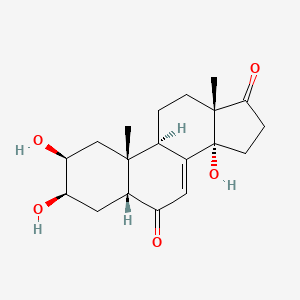

Rubrosterone has a molecular formula of C19H26O5 and an average mass of 334.407 Da . Its IUPAC name is 2β,3β,14α-Trihydroxy-5β-androst-7-ene-6,17-dione .Physical And Chemical Properties Analysis

Rubrosterone has a density of 1.3±0.1 g/cm3, a boiling point of 540.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.3 mmHg at 25°C . It also has a molar refractivity of 86.3±0.4 cm3 and a molar volume of 249.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Innovative Approach to Rubrosterone Accumulation

Rubrosterone, known for its significant bioactivities, is a C19-steroid involved in insect molting. Due to its limited content in plant sources, innovative methods are required for sufficient accumulation for biological testing. A study by Li et al. (2015) explored using Asparagus filicinus, rich in 20-hydroxyecdysone, for rubrosterone accumulation through solid fermentation with Fusarium oxysporum. This method proved efficient, offering an innovative approach with a high conversion ratio for rubrosterone accumulation (Li et al., 2015).

Effects on Insect Development and Metabolic Activity

Rubrosterone's impact on insect development and metabolic activities was studied by Ohmori and Ohtaki (1973). They observed that while ecdysterone, ponasterone A, and cyasterone induced development in Sarcophaga wing disks, rubrosterone was relatively inactive in this context. The study also noted that specific concentrations of these hormones were required to induce RNA, DNA, and protein synthesis in the insects (Ohmori & Ohtaki, 1973).

Impact on Protein Synthesis in Mice

A study by Otaka et al. (1968) investigated the ability of insect-metamorphosing steroids, including rubrosterone, to stimulate protein synthesis in mice. The study found that all the tested steroids, when administered intraperitoneally, induced high stimulation of protein synthesis, with cyasterone showing the highest activity. This indicated the potential of rubrosterone and related substances in influencing protein synthesis in mammals (Otaka et al., 1968).

Synthesis of Rubrosterone Analogs

Research on synthesizing rubrosterone analogs was conducted by Sydykov et al. (1975), focusing on developing methods to create δ5,7-Androstadien-3Β,17Β-diol diacetate, which serves as a starting compound for rubrosterone synthesis. This study contributed to the understanding of rubrosterone's chemical structure and provided insights into possible synthetic routes for its production (Sydykov et al., 1975).

Microbiological Oxidation of In

sect Moulting HormonesThe microbiological oxidation of insect moulting hormones, including the transformation of crustecdysone into rubrosterone, was studied by Canonica et al. (1974). They found that lysed mycelium of Rhizopus arrhizus, Rhizopus nigricans, and Curvularia lunata could degrade crustecdysone to poststerone, which is then transformed into rubrosterone. This study provides significant insights into the microbial pathways involved in the conversion of various insect hormones into rubrosterone (Canonica et al., 1974).

Constituents from Cyanotis Arachnoidea

Tan et al. (2003) isolated four phytoecdysteroids, including rubrosterone, from the whole plant of Cyanotis Arachnoidea. These compounds, which have only 19 or 21 carbons, were studied for their structure using spectroscopic methods. This research adds to the understanding of rubrosterone's natural occurrence and structure in plant species (Tan et al., 2003).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3R,5R,9R,10R,13S,14R)-2,3,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-15,21-22,24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,17+,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQCWEJQYPUGJG-DTDIXVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubrosterone | |

CAS RN |

19466-41-2 | |

| Record name | Rubrosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19466-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RUBROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND477TPA7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

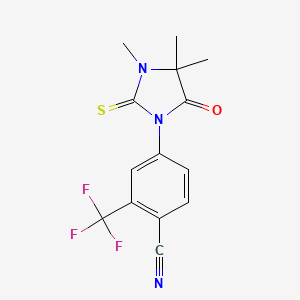

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

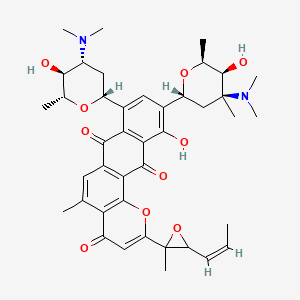

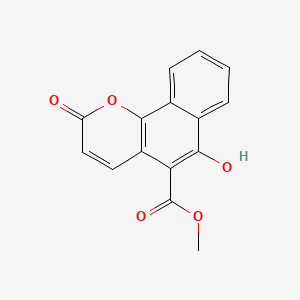

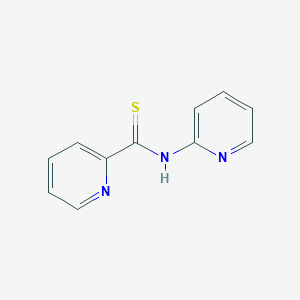

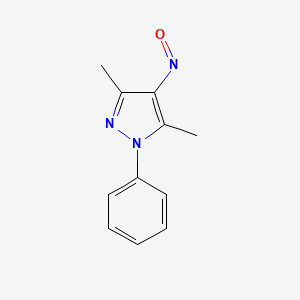

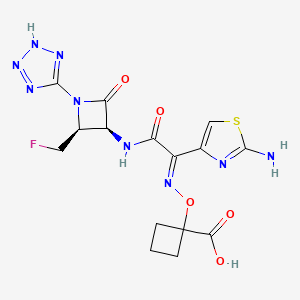

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)